Isobutylsuccinic Acid-d9
CAS No.:
Cat. No.: VC0207047
Molecular Formula: C₈H₅D₉O₄
Molecular Weight: 183.25
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₈H₅D₉O₄ |
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Molecular Weight | 183.25 |
Introduction
Chemical Structure and Physical Properties
Structural Composition
Isobutylsuccinic Acid-d9 is characterized by its molecular formula C₈D₉H₅O₄, indicating that nine hydrogen atoms in the original isobutylsuccinic acid structure have been replaced with deuterium atoms . The IUPAC name for this compound is 2-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]butanedioic acid, which precisely describes the positions of deuterium substitution . This nomenclature indicates that the isobutyl side chain contains the deuterium atoms: three in one methyl group (trideuteriomethyl), three in another methyl group, and three additional deuterium atoms distributed along the carbon chain.
The molecular structure can be represented by the SMILES notation: [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(CC(=O)O)C(=O)O . The compound has a molecular weight of 183.25 g/mol, which is approximately 9 atomic mass units higher than the unlabeled version (174.19 g/mol), consistent with the replacement of nine hydrogen atoms (1.01 g/mol each) with nine deuterium atoms (2.01 g/mol each) .
Synthesis and Characterization
Analytical Characterization
Characterization of Isobutylsuccinic Acid-d9 can be performed using several instrumental techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Deuterium substitution creates distinctive patterns in both ¹H-NMR and ¹³C-NMR spectra, with reduced or absent signals where deuterium has replaced hydrogen.
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Mass Spectrometry (MS): The compound shows a molecular ion peak at m/z 183.146 (accurate mass), which helps in confirming its identity and deuterium incorporation pattern .
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Infrared (IR) Spectroscopy: The C-D stretching vibrations appear at lower frequencies compared to C-H stretching, providing confirmatory evidence of deuteration.
Applications in Research and Industry
Use as an Analytical Standard
Isobutylsuccinic Acid-d9 serves as an important internal standard in quantitative analyses, particularly in:
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Mass spectrometry-based metabolomics and lipidomics studies, where the deuterated compound acts as an isotopically labeled internal standard
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Pharmaceutical quality control, especially for medications where isobutylsuccinic acid or related compounds may be present as impurities or metabolites
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Environmental monitoring and analysis of wastewater treatment processes, leveraging the structural properties of isobutylsuccinic acid in uncatalyzed reactions
Applications in Metabolism Studies
The deuterium labeling in Isobutylsuccinic Acid-d9 makes it particularly valuable for:
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Tracking metabolic pathways: The stable isotope labeling allows researchers to follow the compound through biological transformations
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Pharmacokinetic studies: Deuterated compounds often show slightly different metabolic rates compared to their unlabeled counterparts due to the kinetic isotope effect, which can be exploited in drug development
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Mechanistic investigations: The deuterium atoms serve as tracers to elucidate reaction mechanisms and metabolic transformations
Comparison with Unlabeled Isobutylsuccinic Acid
Structural and Functional Similarities
Isobutylsuccinic Acid-d9 retains the core functional groups and chemical properties of the unlabeled compound. Like unlabeled isobutylsuccinic acid, it:
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Contains both hydrophilic (carboxylic acid) and hydrophobic (isobutyl) regions, giving it amphiphilic characteristics
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Maintains its potential for chemical modifications through the carboxylic acid groups, which can form esters, amides, and other derivatives
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Exhibits chirality, an important property for stereochemical studies and enantioselective applications
Distinctive Properties Due to Deuteration
The deuterium substitution introduces several important differences:
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Altered spectroscopic properties, particularly in NMR and mass spectrometry, making it distinguishable from the unlabeled compound
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Potential differences in reaction kinetics due to the kinetic isotope effect, which can slightly alter bond dissociation energies and reaction rates
Research Significance and Future Directions
Current Research Applications
The significance of Isobutylsuccinic Acid-d9 in current research includes:
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Use as an analytical standard in metabolomics and lipidomics studies, similar to other deuterated carboxylic acids like Pentanoic acid-d9
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Potential applications in studying wastewater treatment processes, where isobutylsuccinic acid is known to be utilized
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Possible role in pharmaceutical research, particularly relating to compounds like Pregabalin, where isobutylsuccinic acid is noted as an impurity
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